molecular formula C16H15BrN4O B15108880 3-bromo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide

3-bromo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide

Cat. No.: B15108880
M. Wt: 359.22 g/mol
InChI Key: SHXNHQQUVOCGDN-UHFFFAOYSA-N
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Description

3-bromo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide is a heterocyclic compound that features a triazolo-pyridine moiety. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The triazolo-pyridine moiety can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group.

Mechanism of Action

The mechanism of action of 3-bromo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like JAK1 and JAK2 by binding to their active sites and blocking their activity . This inhibition can modulate various signaling pathways involved in inflammation, cell proliferation, and immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide is unique due to its specific substitution pattern and the presence of both the triazolo-pyridine and benzamide moieties. This combination imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H15BrN4O

Molecular Weight

359.22 g/mol

IUPAC Name

3-bromo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide

InChI

InChI=1S/C16H15BrN4O/c17-13-6-3-5-12(11-13)16(22)18-9-4-8-15-20-19-14-7-1-2-10-21(14)15/h1-3,5-7,10-11H,4,8-9H2,(H,18,22)

InChI Key

SHXNHQQUVOCGDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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